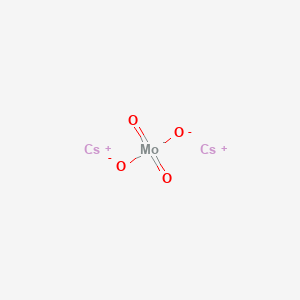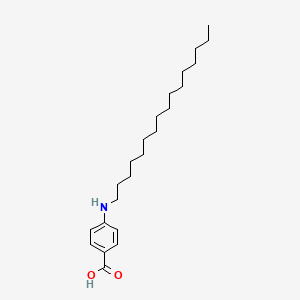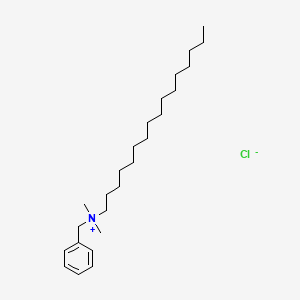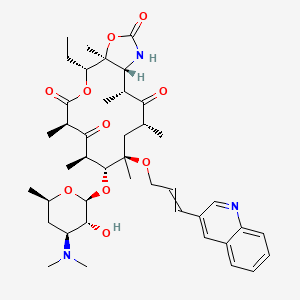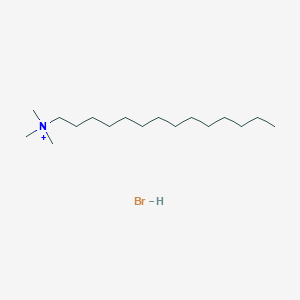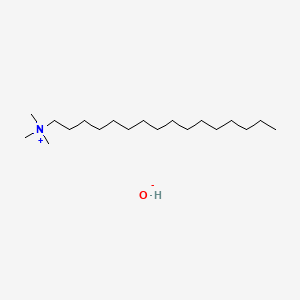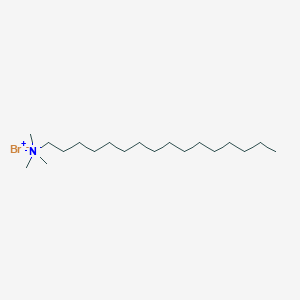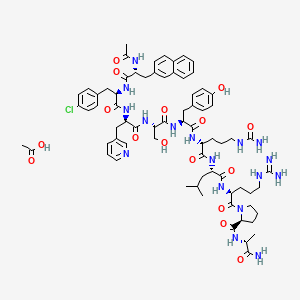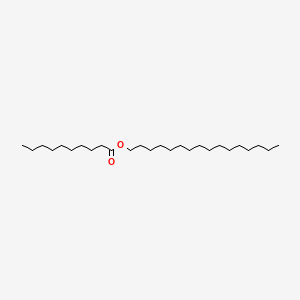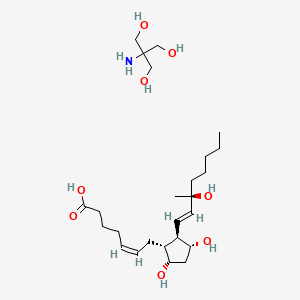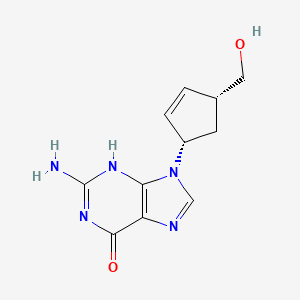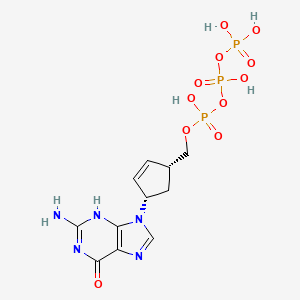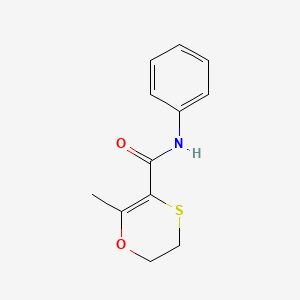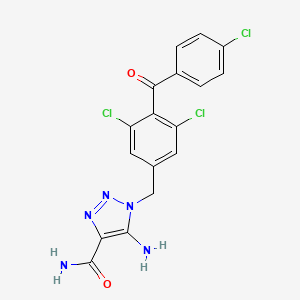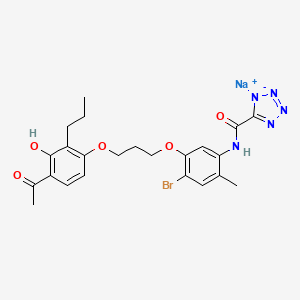
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cgp 33304 is a dual leukotriene receptor antagonists and phospholipase A2 inhibiting agent. It may prevent hypoxia secondary to leukotriene induced bronchoconstriction in shock states. CGP 33304 has potential to be an useful therapeutic agent in acute ischemic disorders including traumatic shock.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been utilized in the synthesis of various chemical structures, showcasing its versatility in chemical reactions. For instance, its derivatives have been synthesized and characterized using different analytical methods like IR, NMR, and Mass Spectrometry, demonstrating their potential in chemical research and drug development (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation and Molecular Docking Studies
- The compound and its derivatives have been subjected to biological evaluation and molecular docking studies. These studies are crucial for understanding the biological activities of chemical compounds and their potential therapeutic applications. The results from such investigations provide insights into the compound's interaction with biological targets, which is essential in drug discovery (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Activity
- Compounds synthesized from N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide have been evaluated for their antimicrobial activity. This indicates the potential use of these compounds in developing new antimicrobial agents, which is significant given the growing concern over antibiotic resistance (Pitucha et al., 2011).
Application in Material Science
- Derivatives of this compound have been used in material science, particularly in enhancing the properties of polymers like Polyoxymethylene (POM). This application is vital in industries such as automotive, where materials with specific properties are required (Park et al., 2012).
Potential in Anticancer Research
- Some derivatives have shown potential in anticancer research, particularly in cytotoxic activity against cancer cells. This area of research is crucial in the ongoing search for more effective and targeted cancer therapies (Hassan, Hafez, & Osman, 2014).
Propiedades
Número CAS |
111130-14-4 |
|---|---|
Nombre del producto |
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide |
Fórmula molecular |
C23H25BrN5NaO5 |
Peso molecular |
554.4 g/mol |
Nombre IUPAC |
sodium;N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-bromo-2-methylphenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxamide |
InChI |
InChI=1S/C23H26BrN5O5.Na/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22;/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,25,26,27,28,29,30,31,32);/q;+1/p-1 |
Clave InChI |
RODQJMRHNNVXAG-UHFFFAOYSA-M |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Br.[Na+] |
SMILES canónico |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Br.[Na+] |
Apariencia |
Solid powder |
Otros números CAS |
111130-14-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CGP 33304 CGP-33304 N (3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



